N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that combines the structural features of adamantane, pyrazole, and pyrimidine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The adamantane moiety is known for its rigidity and stability, while the pyrazole and pyrimidine rings contribute to the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of adamantanecarboxylic acid with pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the use of enamides as alkylating agents in the presence of suitable catalysts . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Halogenation and other substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of advanced materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
1,2-Dehydroadamantane: A derivative of adamantane with high reactivity.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share structural similarities and are used in medicinal chemistry.
Uniqueness
N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the combination of its adamantane, pyrazole, and pyrimidine moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19ClN4O |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H19ClN4O/c18-13-15(21-22-3-1-2-19-16(13)22)17(23)20-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,20,23) |
InChI Key |
XOIHCHYGHCENTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NN5C=CC=NC5=C4Cl |
Origin of Product |
United States |
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